molecular formula C20H24O6 B4306511 7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B4306511
M. Wt: 360.4 g/mol
InChI Key: YXGDGRUNZNIRKR-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromene core One common approach is the cyclization of a suitable precursor, such as a dihydroxybenzene derivative, under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chromene core can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of dihydrochromenes or tetrahydrochromenes.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions might involve alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Dihydrochromenes, tetrahydrochromenes, and other reduced forms.

  • Substitution: : Halogenated chromenes, nitrochromenes, and other substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Further research would be needed to elucidate these mechanisms in detail.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the trimethoxyphenyl group and the tetrahydrochromene core Similar compounds might include other chromene derivatives or compounds with different substituents on the chromene ring

List of Similar Compounds

  • 2-AMINO-7,7-DIMETHYL-5-OXO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

  • (2S,3S,4S,5S)-2-(3,4-Dimethoxyphenyl)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

  • (2R,3R,4R,5R)-3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran

Properties

IUPAC Name

7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-20(2)9-13(21)18-12(8-17(22)26-16(18)10-20)11-6-14(23-3)19(25-5)15(7-11)24-4/h6-7,12H,8-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGDGRUNZNIRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 3
7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 4
7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 5
Reactant of Route 5
7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 6
7,7-dimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

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